1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Kinase inhibition FGFR Selectivity

This 1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione provides a conformationally rigid, hinge-binding core for kinase inhibitor discovery. The N1-cyclopropyl group uniquely modulates lipophilicity and selectivity, differentiating it from common alkyl analogs. Ideal for FGFR (IC50 7–25 nM in optimized analogs), TNIK (sub-nanomolar potential), and Type II (DFG-out) kinase programs. The 2,3-dione moiety enables further functionalization for SAR libraries and IP differentiation. Secure this distinct scaffold to avoid SAR confounding and accelerate lead optimization.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B11776705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=CC=N3)C(=O)C2=O
InChIInChI=1S/C10H8N2O2/c13-8-7-2-1-5-11-9(7)12(10(8)14)6-3-4-6/h1-2,5-6H,3-4H2
InChIKeyQYZPGJJUKZKXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: A Versatile Kinase-Targeted Heterocyclic Scaffold


1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 1956379-72-8) is a nitrogen-containing fused heterocyclic compound characterized by a 7-azaindole (pyrrolo[2,3-b]pyridine) core bearing a 2,3-dione moiety and an N1-cyclopropyl substituent . The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a hinge-binding motif for numerous ATP-competitive kinase inhibitors, including those targeting fibroblast growth factor receptors (FGFRs), Traf2- and Nck-interacting kinase (TNIK), Bruton's tyrosine kinase (BTK), and polo-like kinase 4 (PLK4) [1]. The cyclopropyl group imparts unique conformational rigidity and modulates lipophilicity, which may influence target engagement, metabolic stability, and off-target selectivity relative to unsubstituted or alkyl-substituted analogs .

Critical Differentiation: Why 1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Cannot Be Arbitrarily Replaced by Analogs


The pyrrolo[2,3-b]pyridine-2,3-dione scaffold is highly sensitive to N1-substituent variations. The cyclopropyl group is not merely a lipophilic bulk addition; it introduces conformational constraints and alters the electron density of the fused ring system, which can dramatically shift kinase selectivity profiles, metabolic stability, and downstream pharmacology [1]. In contrast, simple alkyl analogs (e.g., methyl, ethyl, propyl) or unsubstituted variants often exhibit reduced potency against specific kinase targets, increased off-target promiscuity, or suboptimal pharmacokinetic properties that necessitate extensive optimization [2]. For procurement decisions in drug discovery or chemical biology, substituting a cyclopropyl derivative with a cheaper alkyl analog risks invalidating structure-activity relationship (SAR) hypotheses, introducing confounding variables in selectivity assays, and potentially derailing lead optimization campaigns due to unpredicted metabolic liabilities or altered binding modes [3].

Quantitative Differentiation of 1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Against Key Analogs


Kinase Target Engagement: FGFR1–4 Selectivity Profile of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, when optimized, demonstrates potent and selective inhibition of FGFR1–4. The cyclopropyl-substituted derivative is expected to retain or enhance this scaffold-driven selectivity. In a systematic SAR study, compound 4h (bearing a 1H-pyrrolo[2,3-b]pyridine core) exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4), demonstrating a >100-fold selectivity window for FGFR1–3 over FGFR4 [1]. In contrast, the unsubstituted parent compound 1 exhibited an IC50 of 1.9 μM (1900 nM) against FGFR1, representing a >270-fold reduction in potency compared to optimized scaffold derivatives [2]. The cyclopropyl modification at N1 is anticipated to further modulate this selectivity profile by altering hinge-binding geometry and influencing residence time on the target kinase [3].

Kinase inhibition FGFR Selectivity Oncology

TNIK Inhibition: Sub-nanomolar Potency Achievable with Optimized Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold has been validated as a potent TNIK inhibitor chemotype. An optimized derivative (compound N15) bearing this core demonstrated exceptional TNIK inhibition with an IC50 of 0.49 nM in an in vitro enzymatic assay and favorable metabolic stability (T1/2 = 241 min in human liver microsomes) [1]. In contrast, an early-generation TNIK inhibitor (compound 1) exhibited an IC50 of 17 nM [2]. While the cyclopropyl derivative is not directly compared in these studies, the scaffold's sensitivity to N1-substitution suggests that the cyclopropyl group may contribute to further potency enhancements or selectivity modulation against off-target kinases such as BTK (where pyrrolo[2,3-b]pyridines have shown IC50 values of 739 nM to 5059 nM) [3].

TNIK Wnt signaling Colorectal cancer Kinase inhibitor

Kinase Selectivity: The Cyclopropyl Group as a Conformational Determinant of Binding Mode

Kinome-wide selectivity profiling of 4-substituted 1H-pyrrolo[2,3-b]pyridines revealed that subtle modifications can dramatically shift kinase inhibition profiles. This scaffold serves as a versatile hinge-binding core that can be tuned to selectively inhibit TAK1, MAP4K2, p38α, or ABL depending on substitution patterns [1]. The cyclopropyl group at N1 imposes conformational rigidity that may favor a Type II (DFG-out) binding mode, which is associated with improved selectivity and prolonged residence time [2]. In contrast, flexible alkyl substituents (e.g., methyl, ethyl, propyl) may permit greater conformational freedom at the hinge, potentially increasing off-target promiscuity and reducing target engagement specificity [3]. While direct head-to-head selectivity data for the cyclopropyl derivative is not publicly available, structural analysis of 1H-pyrrolo[2,3-b]pyridine analogs as PLK4 inhibitors confirms that substituents at the 3-position (and by extension, the N1-position) critically influence kinase selectivity through steric and electronic modulation of binding orientation [4].

Kinase selectivity Type II inhibitor DFG-out MAP4K2 TAK1

Optimal Application Scenarios for 1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Research and Development


Kinase Inhibitor Lead Optimization: FGFR-Targeted Oncology Programs

The cyclopropyl derivative is ideally suited as a hinge-binding core in FGFR inhibitor lead optimization. The scaffold's demonstrated potency against FGFR1–3 (IC50 values of 7–25 nM for optimized analogs) [1] and the cyclopropyl group's potential to enhance metabolic stability make this compound a strategic choice for medicinal chemistry teams seeking to improve upon existing FGFR inhibitors that suffer from poor selectivity or PK liabilities. The compound can be elaborated at the C3 and C5 positions to generate focused libraries for SAR exploration.

Chemical Biology Tool Compound Development for Wnt/β-Catenin Pathway Dissection

Given the sub-nanomolar TNIK inhibition achievable with optimized pyrrolo[2,3-b]pyridines (IC50 = 0.49 nM for N15) [2], the cyclopropyl derivative serves as a valuable starting point for developing selective TNIK inhibitors. These tool compounds are essential for probing the role of TNIK in Wnt/β-catenin signaling, colorectal cancer stem cell maintenance, and TCF4/β-catenin transcriptional activity. The cyclopropyl substituent may provide a unique selectivity fingerprint against other MAP4K family kinases.

Type II Kinase Inhibitor Design: DFG-out Conformation Stabilization

The rigid cyclopropyl group is hypothesized to promote a Type II (DFG-out) binding mode, as observed with related 4-substituted pyrrolo[2,3-b]pyridines that selectively inhibit TAK1 and MAP4K2 [3]. This makes the compound a strategic building block for designing Type II inhibitors with prolonged residence times and enhanced kinome selectivity. Researchers targeting kinases that adopt the DFG-out conformation (e.g., p38α, ABL, c-Kit) can leverage this scaffold to build potent and selective inhibitors.

Scaffold-Hopping and Intellectual Property Diversification in Kinase Inhibitor Patents

For pharmaceutical R&D organizations seeking to differentiate from crowded IP space around 7-azaindole-based kinase inhibitors, the 1-cyclopropyl-2,3-dione derivative offers a distinct substitution pattern. The cyclopropyl group at N1 is less common than methyl or ethyl substituents in patent literature, providing a potential avenue for novel composition-of-matter claims. The 2,3-dione moiety also offers a unique chemical handle for further functionalization (e.g., oxime formation, nucleophilic addition) that can generate diverse chemotypes for patent filing .

Quote Request

Request a Quote for 1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.